molecular formula C11H15N5S2 B1372797 4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 1094359-25-7

4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

Cat. No.: B1372797
CAS No.: 1094359-25-7
M. Wt: 281.4 g/mol
InChI Key: NHAIWKJERXUHND-UHFFFAOYSA-N
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Description

4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring system. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine typically involves the reaction of 1,3-thiazole derivatives with piperazine derivatives under controlled conditions. One common method includes the use of aromatic ketones and thiourea in the presence of iodine, followed by heating the mixture . The reaction conditions often require specific solvents such as ethanol or chloroform and may involve refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to maintain consistent production rates.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is unique due to its dual thiazole ring system, which may confer enhanced biological activity and specificity compared to other thiazole derivatives. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-[[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S2/c12-10-14-9(8-18-10)7-15-2-4-16(5-3-15)11-13-1-6-17-11/h1,6,8H,2-5,7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAIWKJERXUHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)N)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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